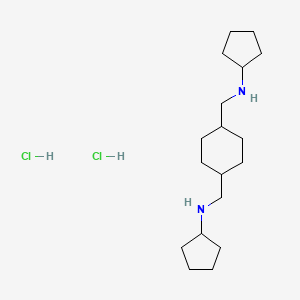
3-Methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their non-flammability, chemical stability, and insulating properties .
Métodos De Preparación
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves several steps. The starting material is typically a heptachlorobiphenyl compound, which undergoes a sulfonation reaction to introduce the methylsulfonyl group. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures . Industrial production methods may involve large-scale sulfonation reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of PCBs in various environments.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for PCB exposure.
Industry: It is used in the development of materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes play a crucial role in the detoxification and metabolism of xenobiotics, including PCBs.
Comparación Con Compuestos Similares
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. Similar compounds include:
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Another PCB derivative with a different substitution pattern.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-Tetrachlorobiphenyl: A compound with similar functional groups but different chlorine substitution.
These compounds share some chemical properties but differ in their specific reactivity and biological effects.
Propiedades
Número CAS |
128742-34-7 |
|---|---|
Fórmula molecular |
C13H5Cl7O2S |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
2,3,4-trichloro-1-methylsulfonyl-5-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(9(16)13(20)11(7)18)4-2-6(14)10(17)12(19)8(4)15/h2-3H,1H3 |
Clave InChI |
GMGBFYAQMSATFM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



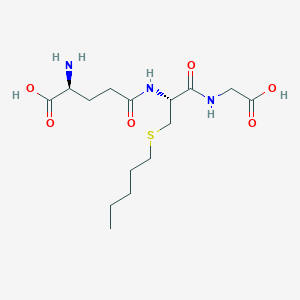



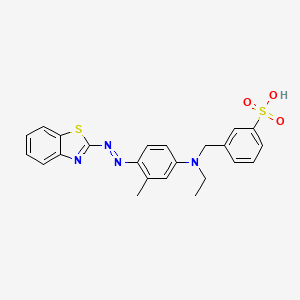
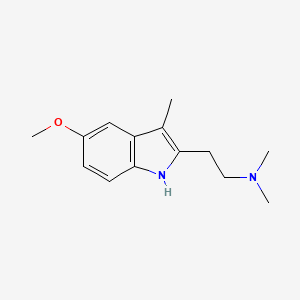
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
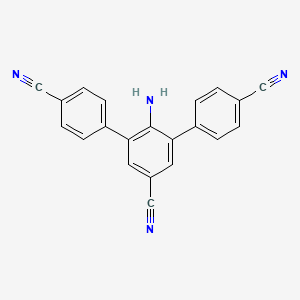
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
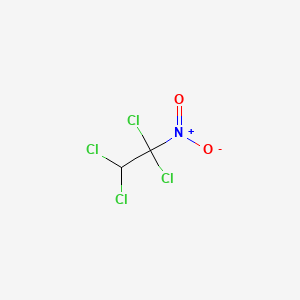
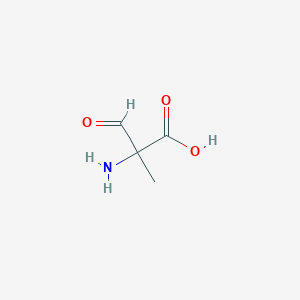
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
